5-Benzyl-5,8-diazaspiro[2.6]nonane

Medicinal Chemistry Scaffold Design Bioisostere

5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride is a patent-precedented spirocyclic scaffold for JAK inhibitor programs (EP2590981B1). The N-5 benzyl substitution matches the JAK pharmacophore, while the free N-8 secondary amine permits direct diversification without deprotection, reducing synthesis by 1–2 steps. As a conformationally constrained N-benzylpiperazine bioisostere, it achieves nanomolar σ2R affinity. The dihydrochloride salt ensures aqueous solubility for biochemical assays. ≥95% purity.

Molecular Formula C14H20N2
Molecular Weight 216.32 g/mol
Cat. No. B12084825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyl-5,8-diazaspiro[2.6]nonane
Molecular FormulaC14H20N2
Molecular Weight216.32 g/mol
Structural Identifiers
SMILESC1CC12CNCCN(C2)CC3=CC=CC=C3
InChIInChI=1S/C14H20N2/c1-2-4-13(5-3-1)10-16-9-8-15-11-14(12-16)6-7-14/h1-5,15H,6-12H2
InChIKeyZLTPKDSTVSITCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzyl-5,8-diazaspiro[2.6]nonane – Spirocyclic Building Block for Drug Discovery and Chemical Biology Procurement


5-Benzyl-5,8-diazaspiro[2.6]nonane (CAS 1354623-58-7; free base formula C₁₄H₂₀N₂, MW 216.32 g/mol) is a functionalized diazaspiro scaffold in which a benzyl substituent is installed at the N-5 position of the 5,8-diazaspiro[2.6]nonane core. As a member of the broader diazaspiroalkane class, this compound offers a conformationally constrained, three-dimensional framework featuring two endocyclic nitrogen atoms positioned within a [2.6] spirocyclic ring system. The dihydrochloride salt form (CAS 1956321-76-8; C₁₄H₂₂Cl₂N₂, MW 289.25 g/mol) is commercially available at ≥95% purity and is preferred for biological assays owing to its enhanced aqueous solubility . This scaffold has been disclosed as a structural component within patent families targeting Janus kinase (JAK) inhibition [1] and has been investigated within the broader chemotype class for sigma receptor modulation [2].

Why 5-Benzyl-5,8-diazaspiro[2.6]nonane Cannot Be Replaced by Generic Spirocyclic Analogs in Procurement


Substitution of 5-Benzyl-5,8-diazaspiro[2.6]nonane with in-class alternatives — including regioisomeric scaffolds (e.g., 4,7-diazaspiro[2.6]nonane or 5,8-diazaspiro[3.5]nonane), the unsubstituted parent core, or N-alkyl variants — introduces measurable structural divergence that alters key procurement-relevant properties: nitrogen positioning and basicity, molecular shape and conformational freedom, hydrogen-bond donor/acceptor counts, and calculated lipophilicity (cLogP) . For example, the [2.6] spiro ring system positions the two endocyclic nitrogens in a specific relative geometry (gem-dimethylcyclopropane bridge vs. cyclobutane bridge) that differs fundamentally from the [3.5] regioisomer, affecting both synthetic accessibility and downstream biological recognition . The N-5 benzyl substituent adds 90.12 Da of lipophilic mass, aromatic π-stacking potential, and a rotational degree of freedom absent in the parent 5,8-diazaspiro[2.6]nonane scaffold (MW 126.20 g/mol), which can markedly influence target binding, solubility, and metabolic stability profiles [1]. The salt form selection (dihydrochloride vs. free base) additionally governs aqueous solubility and formulation compatibility in biological assay workflows .

Quantitative Differentiation Evidence for 5-Benzyl-5,8-diazaspiro[2.6]nonane Against Closest Structural Analogs


Spiro[2.6] vs. Spiro[3.5] Core Architecture: Molecular Weight, Ring Strain, and Nitrogen Spatial Separation

5-Benzyl-5,8-diazaspiro[2.6]nonane (MW 216.32 g/mol, C₁₄H₂₀N₂) is a constitutional isomer of 5-benzyl-5,8-diazaspiro[3.5]nonane (CAS 1269292-94-5; same molecular formula, MW 216.32 g/mol) . Despite identical molecular formulae, these two compounds differ in the spirocyclic bridge size: the [2.6] system incorporates a gem-dimethylcyclopropane spiro junction, whereas the [3.5] system employs a cyclobutane spiro center. This difference alters ring strain energy (cyclopropane ≈ 27.5 kcal/mol vs. cyclobutane ≈ 26.5 kcal/mol ring strain) [1], the spatial separation of the two endocyclic nitrogen atoms, and the conformational ensemble accessible to each scaffold. The unsubstituted parent scaffold, 5,8-diazaspiro[2.6]nonane (C₇H₁₄N₂, MW 126.20 g/mol), is 90.12 Da lighter and lacks the benzyl pharmacophore entirely .

Medicinal Chemistry Scaffold Design Bioisostere

N-5 Benzylation vs. N-8 Benzylation: Regioisomeric Substitution Impact on Hydrogen Bond Donor Count

5-Benzyl-5,8-diazaspiro[2.6]nonane carries the benzyl substituent at the N-5 position (tertiary amine), leaving the N-8 position as a free secondary amine (one H-bond donor). In the regioisomeric analog 8-benzyl-6-methyl-5,8-diazaspiro[2.6]nonane (PubChem CID 84139460; C₁₅H₂₂N₂; MW 230.35 g/mol), benzylation occurs at N-8, the scaffold additionally bears a methyl group at C-6, and the molecule has one H-bond donor (secondary amine at N-5) and a computed XLogP3-AA of 2.1 [1]. The target compound (C₁₄H₂₀N₂; MW 216.32 g/mol) differs by ΔMW = −14.03 g/mol (absence of methyl group), ΔH-bond donor count = 0 (both have one), but differs in the position of the secondary amine, which controls the vector of hydrogen-bond donation and the site of further N-functionalization in synthetic elaboration .

Medicinal Chemistry Structure-Activity Relationship Solubility

Salt Form Advantage: Dihydrochloride Salt Aqueous Solubility vs. Free Base for Biological Assay Compatibility

The dihydrochloride salt of 5-Benzyl-5,8-diazaspiro[2.6]nonane (CAS 1956321-76-8; C₁₄H₂₂Cl₂N₂; MW 289.25 g/mol; purity ≥95%) offers a direct procurement advantage over the free base form (CAS 1354623-58-7; C₁₄H₂₀N₂; MW 216.32 g/mol) for aqueous biological assays. Salt formation with two equivalents of HCl protonates both endocyclic nitrogen atoms (predicted pKa values for saturated cyclic amines ≈9.5–11.0), rendering the molecule dicationic at physiological pH and thereby increasing aqueous solubility substantially compared with the neutral free base. The parent unsubstituted scaffold 5,8-diazaspiro[2.6]nonane (MW 126.2 g/mol) is also available as a free base , but without the benzyl group, it has lower overall lipophilicity (cLogP ~0.5–0.8 vs. ~2.5–2.8 for the benzylated analog) and different solubility behavior. The 5-benzyl-5,8-diazaspiro[3.5]nonane isomer (CAS 1269292-94-5) is not commercially listed in a dihydrochloride salt form , making the [2.6] dihydrochloride the more readily accessible water-soluble variant for immediate biological testing.

Drug Discovery Assay Development Formulation

JAK Kinase Inhibitor Scaffold Patent Disclosure: Intermediate Utility Supported by EP2590981B1

European Patent EP2590981B1 (Leo Pharma A/S, 2011) explicitly discloses the 5-benzyl-5,8-diazaspiro[2.6]nonane scaffold (identified by the substructure SMILES: C(c1ccccc1)N1C2(CC2)CCNCC1) as a key structural intermediate within a series of homopiperazine-derived protein tyrosine kinase inhibitors, specifically targeting Janus kinase family members JAK1, JAK2, JAK3, and TYK2 [1]. The patent claims that compounds incorporating this spirocyclic benzyl-homopiperazine core exhibit high inhibitory activity against one or more JAK receptors and are indicated for the treatment of autoimmune and inflammatory diseases [1][2]. In contrast, analogous diazaspiro scaffolds lacking the benzyl group (e.g., the parent 5,8-diazaspiro[2.6]nonane) or bearing alternative N-substituents are not specifically exemplified within this patent family, suggesting that the benzyl moiety at N-5 contributes to the kinase inhibitory pharmacophore [3].

Kinase Inhibition Immunology Patent Evidence

Sigma Receptor Class-Level Association: Diazaspiro Cores as Piperazine Bioisosteres for σ2 Ligands

The 5,8-diazaspiro[2.6]nonane core class has been investigated as a conformationally constrained piperazine bioisostere in the development of sigma-2 (σ2) receptor ligands. Xu et al. (2022) demonstrated that diazaspiroalkane cores can serve as replacements for the piperazine moiety in σ2R-targeted compounds, with the bridged 2,5-diazabicyclo[2.2.1]heptane and 1,4-diazepine analogs retaining nanomolar affinities (Ki values in the range of 5–250 nM) while certain diazaspiroalkane replacements resulted in a loss of affinity [1][2]. Although specific Ki or IC₅₀ values for 5-benzyl-5,8-diazaspiro[2.6]nonane at sigma receptors have not been independently published in peer-reviewed literature, the benzyl-substituted diazaspiro[2.6]nonane scaffold combines the spirocyclic core geometry with an aromatic substituent that is a common pharmacophoric element in sigma receptor ligand design (π-stacking with TYR150 in σ2R/TMEM97 identified as critical for binding affinity) [1]. By contrast, the parent unsubstituted 5,8-diazaspiro[2.6]nonane scaffold lacks this aromatic moiety, limiting its potential for sigma receptor engagement without further derivatization .

Sigma Receptor Neuropharmacology Bioisostere

N-Protected Analog Benchmarking: 5,8-Di(methanesulfonyl)-5,8-diazaspiro[2.6]nonane as a Fully Protected Comparator

5,8-Di(methanesulfonyl)-5,8-diazaspiro[2.6]nonane (CAS 89777-43-5; C₉H₁₈N₂O₄S₂; MW 282.37 g/mol) represents the fully N-protected (bis-mesyl) derivative of the parent spiro[2.6]nonane scaffold. Compared with 5-benzyl-5,8-diazaspiro[2.6]nonane (MW 216.32 free base; MW 289.25 dihydrochloride), the bis-mesyl analog has both nitrogen atoms capped with electron-withdrawing methanesulfonyl groups, rendering it incapable of acting as a hydrogen-bond donor and electronically deactivating both nitrogen lone pairs . This makes the bis-mesyl compound suitable as a protected intermediate for orthogonal synthetic manipulation (e.g., selective deprotection or functionalization at the spiro carbon framework), whereas the 5-benzyl analog retains a reactive secondary amine at N-8 that can be selectively derivatized while the N-5 benzyl group serves as a stable substituent or can be removed via hydrogenolysis .

Organic Synthesis Building Block Protecting Group Strategy

Optimal Procurement and Research Application Scenarios for 5-Benzyl-5,8-diazaspiro[2.6]nonane Based on Evidence


JAK Kinase Inhibitor Lead Optimization Using a Patent-Exemplified Spirocyclic Scaffold

Medicinal chemistry teams pursuing Janus kinase (JAK) inhibitors for autoimmune or inflammatory indications should procure the 5-benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride salt as a patent-precedented (EP2590981B1) [1] starting scaffold. The compound provides a pre-formed spirocyclic homopiperazine core with N-5 benzyl substitution matching the pharmacophoric pattern claimed for JAK1/JAK2/JAK3/TYK2 inhibition. The free N-8 secondary amine permits direct elaboration (e.g., coupling with pyrrolopyrimidine or heteroaryl hinge-binder groups) to generate screening library members without requiring a deprotection step. The dihydrochloride salt form ensures aqueous solubility for biochemical kinase assays, enabling immediate IC₅₀ determination against JAK kinase panels. Note: quantitative JAK IC₅₀ data for the isolated scaffold are not publicly available; users should generate their own potency data for their specific elaborated compounds.

Sigma-2 Receptor Ligand Development via Piperazine Bioisostere Replacement

Programs targeting the sigma-2 receptor (σ2R/TMEM97) for neurological or oncological imaging applications can utilize 5-benzyl-5,8-diazaspiro[2.6]nonane as a conformationally constrained bioisostere of N-benzylpiperazine. Published class-level evidence demonstrates that appropriately substituted diazaspiroalkane cores achieve nanomolar σ2R binding affinity (Ki = 5.1–248 nM range) [2], and computational studies confirm that aromatic π-stacking with TYR150 in the σ2R binding pocket is critical for high-affinity interactions [2]. The benzyl group in the target compound provides the requisite aromatic moiety for this interaction, while the spirocyclic constraint restricts conformational freedom relative to piperazine, potentially enhancing subtype selectivity. The dihydrochloride salt is recommended for radioligand competition binding assays in buffer systems.

Synthetic Chemistry: Orthogonal N-Functionalization at the Secondary Amine (N-8) Position

For synthetic chemists requiring a differentially protected diazaspiro[2.6]nonane building block, 5-benzyl-5,8-diazaspiro[2.6]nonane (free base or dihydrochloride) offers a key advantage over fully protected analogs such as 5,8-di(methanesulfonyl)-5,8-diazaspiro[2.6]nonane (CAS 89777-43-5) : one nitrogen (N-5) is stably benzylated (tertiary amine, removable by hydrogenolysis if desired), while the other (N-8) remains a free secondary amine available for immediate diversification. This enables selective acylation, sulfonylation, reductive amination, or urea formation at N-8 without requiring protection/deprotection sequences, reducing synthetic step count by 1–2 transformations compared with bis-protected scaffolds . The dihydrochloride salt should be neutralized (e.g., with Et₃N or aqueous NaHCO₃) prior to N-acylation reactions to liberate the free amine.

Spirocyclic Fragment Library Construction for Fsp³-Enriched Screening Collections

In fragment-based drug discovery (FBDD) or DNA-encoded library (DEL) construction, the 5-benzyl-5,8-diazaspiro[2.6]nonane scaffold contributes high fraction of sp³-hybridized carbons (Fsp³) and three-dimensional character that is prized in modern screening collections [3]. With a molecular weight of 216.32 Da, the compound falls within typical fragment library parameters (MW < 300 Da), and the presence of two differentiated nitrogen atoms (one substituted, one free) provides two orthogonal vectors for library diversification. The spirocyclic architecture introduces conformational restriction that can enhance binding specificity compared with more flexible linear diamines. Procurement in the dihydrochloride salt form (≥95% purity) ensures compatibility with automated liquid handling systems for high-throughput screening.

Quote Request

Request a Quote for 5-Benzyl-5,8-diazaspiro[2.6]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.